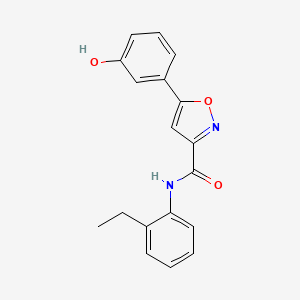

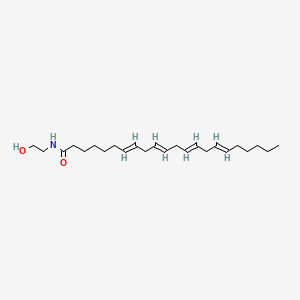

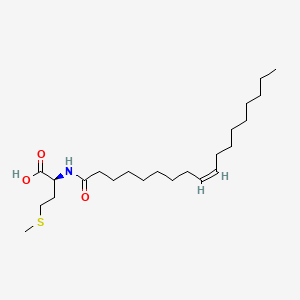

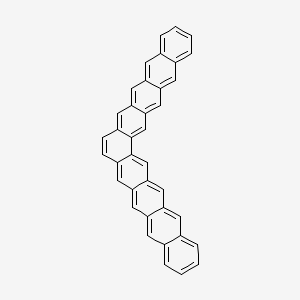

N-oleoyl methionine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

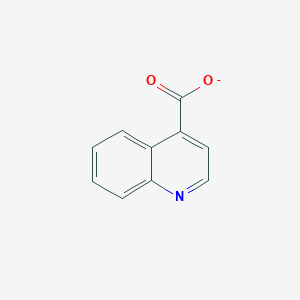

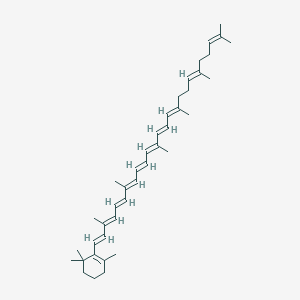

N-Oleoyl methionine is a methionine derivative.

Scientific Research Applications

Methionine in Cellular Biochemistry and Therapeutic Effects

- Methionine plays a central role in cellular biochemistry, involved in methylation, aminopropylation, and transsulfuration pathways. This extensive biochemical role of methionine supports its use in clinical studies for various diseases, emphasizing its therapeutic potential (Bottiglieri, 2002).

Methionine in Brain Tumor Imaging

- 11C-methionine (MET) PET imaging is instrumental in detecting and delineating brain tumors. MET PET's high detection rate and good lesion delineation make it valuable in diagnosing primary and recurrent brain tumors and differentiating between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).

Methionine Restriction in Cancer Growth Control

- Restricting methionine intake could be a significant strategy in controlling the growth of cancers that depend on methionine for survival and proliferation. This approach includes the use of methionine-restricted diets and methioninase, which depletes circulating methionine levels, showing promise in cancer treatment (Cavuoto & Fenech, 2012).

Methionine in Metabolism and Disease Prevention

- Methionine influences metabolic processes, immune system functions, and digestive functioning. It also plays a role in lipid metabolism and combating oxidative stress. Methionine restriction can decrease DNA damage and carcinogenic processes, potentially preventing various diseases (Martínez et al., 2017).

Methionine in Protein N-Terminal Modification

- N-terminal methionine excision (NME) is crucial for protein turnover and diversity in N-terminal amino acids. Inhibitors targeting NME have potential applications in treating various human diseases, including cancer and infections (Giglione et al., 2004).

Methionine in Biomedical Applications

- Methionine-based systems have significant potential in biomedical applications, particularly in cancer treatment and diagnosis, due to their multifunctional properties. This includes the use of methionine in cancer treatment via disordered metabolic state exploitation and its role in treating liver diseases through its metabolic derivative, S-adenosylmethionine (SAM) (Liu et al., 2021).

Methionine and Chemotherapy Synergy in Brain Tumor Treatment

- Methionine stress combined with chemotherapy can effectively treat brain tumors. This approach involves depleting plasma methionine to sensitize tumors to alkylating agents, demonstrating potential for clinical evaluation (Kokkinakis et al., 2001).

properties

CAS RN |

38665-30-4 |

|---|---|

Molecular Formula |

C23H43NO3S |

Molecular Weight |

413.7 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid |

InChI |

InChI=1S/C23H43NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)24-21(23(26)27)19-20-28-2/h10-11,21H,3-9,12-20H2,1-2H3,(H,24,25)(H,26,27)/b11-10-/t21-/m0/s1 |

InChI Key |

ATFITIQQSWCPIQ-XPTLAUCJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O |

Other CAS RN |

51570-50-4 38665-30-4 |

Pictograms |

Irritant |

synonyms |

N-oleoylmethionine N-oleyl-DL-methionine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)

![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)

![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)